Trimethylsilyl cyclohexylcarbamate
Description
Properties
CAS No. |
30593-25-0 |
|---|---|
Molecular Formula |
C10H21NO2Si |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
trimethylsilyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C10H21NO2Si/c1-14(2,3)13-10(12)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
GHLWPMXJVBXAGW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Silylated Carbamates
The synthesis of trimethylsilyl cyclohexylcarbamate may involve silylation of cyclohexylcarbamic acid or transsilylation of preformed carbamates. A key precedent lies in the Ru-catalyzed synthesis of tert-butyl (Z)-(5-((trimethylsilyl)methylene)tetrahydro-2H-pyran-2-yl)carbamate, where alkynols and allylamines undergo cyclization in the presence of [CpRu(MeCN)₃]PF₆ (3 mmol%) . This method highlights the role of transition-metal catalysts in constructing silylated heterocycles, which could be adapted for cyclohexyl systems by substituting tetrahydrofuran precursors with cyclohexanol derivatives.
Reaction conditions typically involve freshly distilled acetone (0.25 M) under argon, followed by acid-catalyzed ring expansion in toluene . For this compound, analogous steps might include:
-
Silylation of Cyclohexylamine : Reacting cyclohexylamine with trimethylsilyl isocyanate (TMS-NCO) in anhydrous tetrahydrofuran (THF) at 0–5°C.
-
Catalytic Cyclization : Employing Ru or Pd catalysts to stabilize intermediates, as demonstrated in the formation of cyclic amido-ethers .
Solvent and Base Optimization
The choice of solvent and base critically influences reaction efficiency. In the synthesis of tert-butyl carbamates, acetonitrile, N,N-dimethylformamide (DMF), and C1–C4 alcohols are preferred due to their ability to solubilize intermediates without inducing premature silylation . For example, a mixture of acetonitrile and triethylamine (1:3.3 v/v) facilitated the coupling of oxalate and hydrochloride salts at 60°C, yielding 85–93% of the target compound . Adapting this to trimethylsilyl systems would require substituting triethylamine with less nucleophilic bases (e.g., DBU) to avoid desilylation.
Table 1: Solvent Systems for Carbamate Synthesis
| Solvent | Boiling Point (°C) | Compatibility with Silyl Groups | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82 | High | 85–93 |
| THF | 66 | Moderate | 70–80 |
| Toluene | 111 | Low | 60–75 |
Temperature and Reaction Kinetics
Controlled heating is essential to prevent silyl group degradation. In the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a stepwise temperature increase from 20°C to 60°C over 7 hours ensured complete coupling without byproduct formation . For trimethylsilyl derivatives, maintaining temperatures below 70°C is critical, as higher temperatures risk cleaving the Si–O bond.
Reaction monitoring via HPLC (e.g., Waters Alliance systems with C18 columns) provides real-time data on intermediate consumption . For example, a retention time of 5.73 minutes corresponded to 99.35% purity in tert-butyl carbamate synthesis , a benchmark applicable to silylated analogs.
Purification and Isolation
Post-reaction purification often involves cooling the mixture to 0–5°C and filtering the precipitated product . For this compound, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50 v/v) effectively removes unreacted trimethylsilyl reagents . Procedure B from the Ru-catalyzed synthesis exemplifies this:
-
Florisil Filtration : Removes residual metal catalysts.
-
Column Chromatography : EtOAc/hexane elution isolates the silylated product.
Challenges in Industrial Scaling
Industrial production faces hurdles such as reaction medium viscosity and base stoichiometry. In tert-butyl carbamate synthesis, excessive triethylamine (4.6 equivalents) led to solidified reaction masses and reduced yields . For trimethylsilyl systems, replacing triethylamine with sterically hindered bases (e.g., 2,6-lutidine) may mitigate viscosity issues. Additionally, ultrasonic-assisted stirring improves homogeneity in silylation reactions .
Spectroscopic Characterization
Successful synthesis requires validation via ¹H/¹³C NMR and HRMS. The tert-butyl carbamate precursor exhibited distinct NMR signals at δ 9.72 ppm (NH) and 173.86 ppm (C=O) , while the Ru-catalyzed silylated compound showed HRMS-ESI [C₁₅H₂₉NO₃Si+Na]⁺ at m/z 322.1809 . Similar profiling for this compound would involve:
-
¹H NMR : Trimethylsilyl protons at δ 0.1–0.3 ppm.
-
¹³C NMR : Carbamate carbonyl at δ 155–160 ppm.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Organic Synthesis
Trimethylsilyl cyclohexylcarbamate is primarily utilized as a reagent in organic synthesis. Its trimethylsilyl group serves as a protecting group, allowing chemists to mask reactive sites on molecules during chemical reactions. This selectivity enables the execution of complex synthetic pathways without interference from other functional groups.
Table 1: Comparison of Silyl Carbamates
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Trimethylsilyl + Cyclohexyl | Enhanced stability and solubility |
| Trimethylsilyl carbamate | Trimethylsilyl only | Simpler structure; less steric hindrance |
| Cyclopentyl carbamate | Five-membered ring | Different steric effects |
| Cyclohexyl isocyanate | Precursor structure | Reactivity towards amines |
Medicinal Chemistry
The compound has shown potential as a modulator of chemokine receptor activity, particularly in the treatment of inflammatory and autoimmune diseases. Research indicates that it can be administered to patients to achieve therapeutic effects on various conditions such as diabetes, cancer, and cardiovascular diseases . The modulation of chemokine receptors like CCR2 and CCR5 suggests a promising avenue for drug development targeting these pathways.
Biological Applications
In biological research, this compound can be employed in the modification of biomolecules for analytical purposes. Its ability to enhance the stability and solubility of biomolecules makes it a valuable tool in biochemical assays and drug formulation .
Case Study 1: Use in Drug Development
A notable study highlighted the use of this compound in developing compounds aimed at treating visceral leishmaniasis. The compound demonstrated significant efficacy in reducing parasite load in animal models, showcasing its potential as a therapeutic agent .
Case Study 2: Analytical Chemistry Applications
In analytical chemistry, researchers have utilized this compound for the selective qualification and quantification of chiral analytes through liquid chromatography coupled with mass spectrometry. The compound's unique properties facilitate high-resolution separation of complex mixtures, proving essential in pharmaceutical analysis .
Mechanism of Action
The mechanism of action of trimethylsilyl cyclohexylcarbamate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur without interference from other functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethylsilyl cyclohexylcarbamate belongs to a broader class of silylated carbamates and organosilicon compounds. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs
Reactivity and Stability
- This compound: The TMS group enhances volatility and solubility in non-polar solvents. Its carbamate group undergoes nucleophilic substitution under acidic or basic conditions, making it useful in stepwise syntheses. However, it is less thermally stable than trimethoxysilane analogs due to weaker Si-O bonds .
- Cyclohexyltrimethoxysilane : The methoxy groups enable crosslinking via hydrolysis, forming robust siloxane networks. This reactivity is absent in carbamate derivatives, limiting direct comparisons in synthetic utility.
Research Findings and Data Limitations
Key gaps include:
- Toxicity Data: No LD50 or NOAEL values are reported, unlike Trichlormethiazide-based formulations (e.g., LD50 values noted in unrelated glucocorticoid studies) .
Biological Activity
Trimethylsilyl cyclohexylcarbamate (TCC) is a silyl carbamate compound characterized by a trimethylsilyl group attached to a cyclohexylcarbamate moiety. Its molecular formula is C₁₃H₁₉N₁O₂Si, and it has garnered interest due to its stability and potential applications in drug formulation and organic synthesis. This article explores the biological activity of TCC, including its mechanisms, efficacy in various applications, and comparative studies with similar compounds.
The structural features of TCC contribute to its unique biological properties. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, while the cyclohexyl group introduces steric hindrance that may affect its reactivity.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Trimethylsilyl + Cyclohexyl | Enhanced stability and solubility |
| Trimethylsilyl carbamate | Trimethylsilyl only | Simpler structure; less steric hindrance |
| Cyclopentyl carbamate | Five-membered ring | Different steric effects |
| Cyclohexyl isocyanate | Precursor structure | Reactivity towards amines |
TCC's biological activity can be attributed to its interaction with various biological systems. The trimethylsilyl group may facilitate interactions with enzymes or receptors, potentially influencing metabolic pathways. Research indicates that silyl carbamates can act as intermediates in drug synthesis, enhancing the pharmacological profiles of certain compounds.
Efficacy in Drug Formulation
TCC has shown promise in pharmaceutical applications, particularly in modifying the release rates of drugs. Studies have demonstrated that TCC can effectively retard the release of ibuprofen from mesoporous silica carriers, suggesting its potential use in controlled drug delivery systems . This property is crucial for developing formulations that require sustained therapeutic effects.
Study 1: In Vitro Drug Release
In a controlled study, TCC-modified silica carriers were tested for their ability to release ibuprofen over time. The results indicated that carriers with higher concentrations of TCC exhibited significantly slower release rates compared to non-modified carriers. After 48 hours, only 75% of ibuprofen was released from TCC-modified samples, while pure silica released the drug within one hour .
Study 2: Antimicrobial Properties
TCC's antimicrobial potential was evaluated through assays against various bacterial strains. The results showed that TCC demonstrated inhibitory effects on Escherichia coli, indicating its potential as an antimicrobial agent. The mechanisms behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .
Comparative Analysis
Comparative studies highlight the distinct advantages of using TCC over traditional carbamates. For instance, while simple silyl carbamates exhibit limited solubility and stability, TCC's unique structure allows for enhanced performance in both chemical reactivity and biological applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Trimethylsilyl cyclohexylcarbamate, and how can its structure be validated?
- Synthesis : A common approach involves reacting cyclohexylcarbamate with trimethylsilyl chloride in anhydrous conditions, using a base like triethylamine to scavenge HCl. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically employed under inert atmospheres .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the trimethylsilyl group shows distinct ¹H NMR peaks near δ 0.1–0.3 ppm, while carbamate carbonyl carbons appear at ~δ 156 ppm in ¹³C NMR . Mass spectrometry (MS) can confirm molecular weight, with fragments like m/z 156 (base peak) observed in related carbamates .
Q. What safety protocols are essential when handling this compound?
- Safety Measures : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact, as silyl compounds often hydrolyze to release irritants like trimethylsilanol. Store under nitrogen or argon to prevent moisture-induced degradation .
- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Neutralize spills with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the trimethylsilyl group modulate the reactivity of cyclohexylcarbamate in nucleophilic environments?
- Mechanistic Insight : The trimethylsilyl (TMS) group acts as a protective moiety, enhancing solubility in nonpolar solvents and stabilizing intermediates via steric shielding. For example, in esterification reactions, the TMS group reduces unwanted side reactions by blocking nucleophilic attack at the carbamate oxygen .
- Experimental Validation : Kinetic studies using ¹H NMR to monitor reaction progress in D₂O can reveal hydrolysis rates, with TMS derivatives showing slower degradation compared to non-silylated analogs .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Data Reconciliation : Contradictions in NMR or MS data may arise from impurities or stereochemical variations. Purify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) and re-analyze. For ambiguous ¹³C NMR peaks (e.g., δ 50–64 ppm), compare with structurally similar compounds like benzyl cyclohexylcarbamate, where cyclohexyl carbons appear at δ 24–33 ppm .
- Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular formulas and X-ray crystallography for absolute stereochemical assignment .
Q. How can this compound be used to study enzyme inhibition mechanisms?
- Methodology : The carbamate group can covalently bind to catalytic serine residues in enzymes (e.g., esterases or proteases). Design inhibition assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) and monitor activity loss via UV-Vis spectroscopy. Compare IC₅₀ values with non-silylated analogs to assess the TMS group’s impact on membrane permeability .
- Advanced Techniques : Crystallize enzyme-inhibitor complexes for X-ray diffraction studies to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
